molecular formula C22H44O4S2Sn B14606942 Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester CAS No. 57813-60-2

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester

Cat. No.: B14606942
CAS No.: 57813-60-2
M. Wt: 555.4 g/mol
InChI Key: BDCOHOHODJLVSW-UHFFFAOYSA-L
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Description

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is known for its unique structure, which includes octanoic acid and a dimethylstannylene group linked by thio-2,1-ethanediyl esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the reaction of octanoic acid with dimethyltin dichloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous toluene or another non-polar solvent.

    Temperature: Reflux conditions (around 110°C).

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature control.

    Purification: Techniques such as distillation or recrystallization to purify the final product.

    Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: New esters or other functionalized derivatives.

Scientific Research Applications

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.

    Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester can be compared with other organotin compounds, such as:

    Stannane, dichlorodimethyl-: Similar in structure but with different functional groups.

    Acetic acid, 2,2-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Another organotin compound with different ester groups.

    Propanoic acid, 3,3-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Similar backbone but different acid groups.

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class.

Properties

CAS No.

57813-60-2

Molecular Formula

C22H44O4S2Sn

Molecular Weight

555.4 g/mol

IUPAC Name

2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate

InChI

InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2

InChI Key

BDCOHOHODJLVSW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC

Origin of Product

United States

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